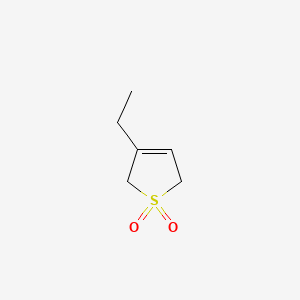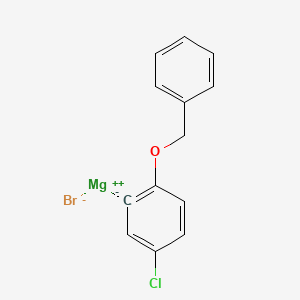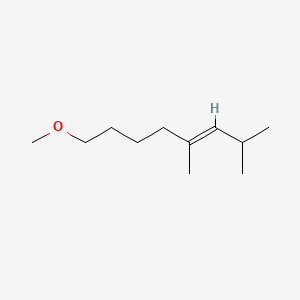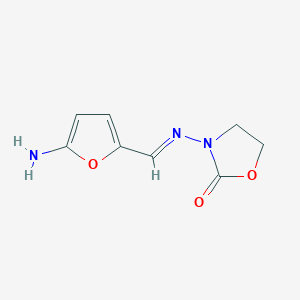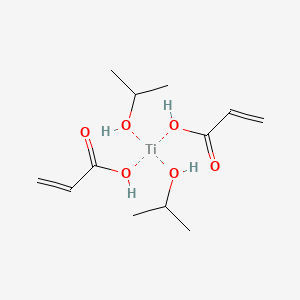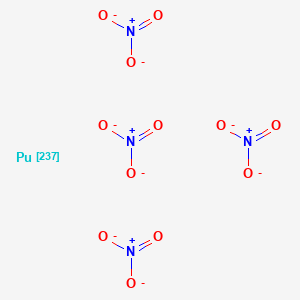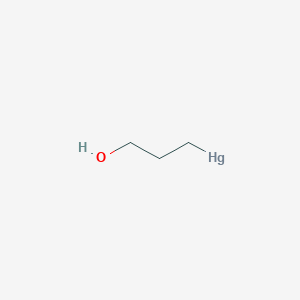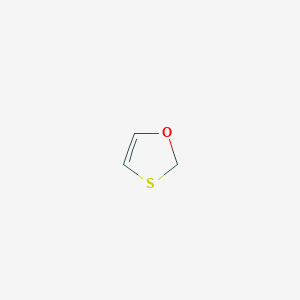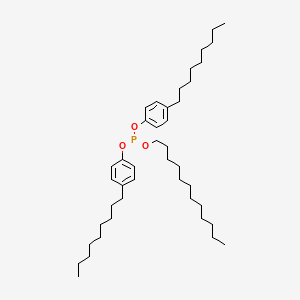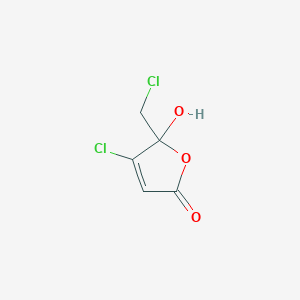
2(5H)-Furanone, 4-chloro-5-(chloromethyl)-5-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(5H)-Furanone, 4-chloro-5-(chloromethyl)-5-hydroxy- is an organic compound with a unique structure that includes a furanone ring substituted with chlorine and hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 4-chloro-5-(chloromethyl)-5-hydroxy- typically involves the chlorination of 5-hydroxy-2(5H)-furanone. One common method includes the use of phosphorus oxychloride and toluene as solvents, followed by the addition of dimethylformamide (DMF) under controlled temperature conditions . This reaction results in the formation of the desired chlorinated furanone compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization and filtration techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2(5H)-Furanone, 4-chloro-5-(chloromethyl)-5-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The chloromethyl group can be reduced to a methyl group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
- Oxidized derivatives with carbonyl groups.
- Reduced derivatives with methyl groups.
- Substituted derivatives with various functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
2(5H)-Furanone, 4-chloro-5-(chloromethyl)-5-hydroxy- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2(5H)-Furanone, 4-chloro-5-(chloromethyl)-5-hydroxy- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and antifungal effects. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with the synthesis of essential biomolecules in microorganisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2(5H)-Furanone, 5-hydroxy-
- 2(5H)-Furanone, 4-chloro-5-methyl-
- 2(5H)-Furanone, 5-chloro-
Uniqueness
2(5H)-Furanone, 4-chloro-5-(chloromethyl)-5-hydroxy- is unique due to the presence of both chlorine and hydroxyl groups on the furanone ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
154180-02-6 |
|---|---|
Formule moléculaire |
C5H4Cl2O3 |
Poids moléculaire |
182.99 g/mol |
Nom IUPAC |
4-chloro-5-(chloromethyl)-5-hydroxyfuran-2-one |
InChI |
InChI=1S/C5H4Cl2O3/c6-2-5(9)3(7)1-4(8)10-5/h1,9H,2H2 |
Clé InChI |
QCBUUNOCXOSVGB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(OC1=O)(CCl)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




